molecular formula C11H13ClN2S B1683423 Xylazole CAS No. 123941-49-1

Xylazole

Cat. No. B1683423
CAS RN: 123941-49-1
M. Wt: 240.75 g/mol
InChI Key: HCHSCHUMEPRVGC-UHFFFAOYSA-N
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Description

Xylazole, also known as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . It is sold under many trade names worldwide, most notably the Bayer brand name Rompun, as well as Anased, Sedazine, and Chanazine . Xylazole is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . It is not used in human medical treatment .


Molecular Structure Analysis

The molecular structure of Xylazole is C11H13ClN2S . The molecular weight is 240.75 g/mol . The exact mass is 240.048798 Da . The monoisotopic mass is 240.048798 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Xylazole include a molecular weight of 240.75 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The topological polar surface area is 53.2 Ų .

Scientific Research Applications

Veterinary Medicine

Xylazine was originally developed in the 1960s to treat hypertension in humans, but this application was abandoned due to excessive sedative effects . Today, it is routinely used as a surgical anesthetic and procedural sedative in veterinary medicine, either alone or in combination with other medications .

Alpha-2 Adrenergic Receptor Agonist

Xylazine’s primary mechanism of action is agonism of alpha-2 adrenergic receptors (α2-ARs) leading to inhibition of presynaptic norepinephrine release . However, new data suggests there may be alternative targets .

Harm Reduction

Xylazine has emerged as a consistent part of the unregulated drug supply in recent months . Major domains of xylazine’s harm, current knowledge deficits, clinical and harm reduction strategies for minimizing harm, and xylazine’s public health and policy context have been discussed .

Wound Care

Xylazine has been associated with wounds, along with anemia and hyperglycemia . Current successful practices for xylazine wound care are detailed .

Drug Checking and Surveillance

Understanding xylazine’s epidemiology will require greater investment in drug checking and surveillance .

Public Health and Policy Context

Addressing the harms of xylazine requires interdisciplinary participation, investment in community-based harm reduction strategies, and improved drug supply surveillance . The relatively unique context of xylazine demands buy-in from public health professionals, harm reduction professionals, clinicians, basic science researchers, policymakers and more .

Mechanism of Action

Target of Action

Xylazole, structurally and functionally similar to xylazine , primarily targets the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the central nervous system, influencing the release of neurotransmitters like norepinephrine .

Mode of Action

As an agonist at α2 adrenoceptors, Xylazole interacts with these targets by binding to them . This interaction inhibits the release of norepinephrine, leading to various physiological effects . Its affinity for these receptors is lower than other α2 adrenergic receptor agonists such as detomidine and medetomidine .

Biochemical Pathways

Xylazole’s interaction with α2-ARs affects the Nitric oxide-Cyclic GMP (NO-cGMP) signaling pathway . By inhibiting this pathway, Xylazole decreases the levels of cGMP and NO in nerve cells . This inhibition can affect various biochemical processes, including the activity of certain ATPases and the content of amino acid neurotransmitters .

Pharmacokinetics

It’s known that the drug’s effects can be seen usually 15–30 minutes after administration and may continue for 1–2 hours and last up to 4 hours . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The primary result of Xylazole’s action is a significant reduction in blood pressure and heart rate . It also has sedative, analgesic, and muscle-relaxing effects . At the cellular level, Xylazole affects the content of amino acid neurotransmitters and the activity of Na±K±ATPase and Ca2±Mg2±ATPase in nerve cells .

Action Environment

The environment can influence the action, efficacy, and stability of Xylazole. For instance, the drug’s effects can vary with different animals . .

Safety and Hazards

Xylazole is not safe for use in humans and may result in serious and life-threatening side effects that appear to be similar to those commonly associated with opioid use . Increasing use of xylazole, most often in combination with other drugs such as fentanyl, is a rapidly growing threat to human health in the United States . Xylazole toxicity is a critical and emerging public health concern associated with severe respiratory and central nervous system depression, significant cardiovascular effects, and potentially disfiguring and life-threatening skin ulcers .

Future Directions

The increasing prevalence of xylazole as an adulterant in the opioid and nonopioid supply for patients with substance use disorder is a public health emergency . The heightened risk of death due to xylazole toxicity and lack of a specific antidote underscores the dire need for prompt identification, comprehensive evaluation, and appropriate management .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11;/h3-7H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHSCHUMEPRVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154151
Record name Xylazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylazole

CAS RN

123941-49-1
Record name Xylazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123941491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Xylazole's anesthetic and analgesic effects?

A1: Xylazole primarily exerts its anesthetic and analgesic effects by interacting with α-adrenergic receptors in the brain. [, , ]. Specifically, it acts as an agonist at α2-adrenergic receptors [, ]. This interaction leads to a decrease in norepinephrine turnover in the brain, contributing to its sedative and pain-relieving properties []. Furthermore, Xylazole has been shown to inhibit the Nitric oxide-Cyclic GMP (NO-cGMP) signaling pathway in fetal rat nerve cells, further contributing to its anesthetic effects. [, ]

Q2: How does Xylazole affect cardiovascular function?

A2: Similar to Xylazine, Xylazole administration results in bradycardia (slow heart rate), a transient increase in blood pressure followed by a prolonged period of hypotension (low blood pressure) []. These effects are primarily mediated by α2-adrenergic receptor activation, as evidenced by the ability of the α2-adrenergic receptor antagonist, Yohimbine, to block these effects [].

Q3: Beyond its effects on the central nervous system, what other physiological systems does Xylazole influence?

A3: Xylazole exhibits muscle relaxant properties [, ]. Studies in sheep have demonstrated that Xylazole significantly reduces muscle electrical activity, as measured by electromyography (EMG) []. This effect contributes to its potential utility as a muscle relaxant in veterinary medicine.

Q4: What are the implications of Xylazole's impact on the NO-cGMP pathway?

A4: The NO-cGMP pathway plays a significant role in various physiological processes, including neurotransmission, vasodilation, and immune regulation. Xylazole's demonstrated ability to inhibit this pathway in fetal rat nerve cells [, ] suggests that it might influence these processes. Further research is necessary to elucidate the full extent of these effects and their potential therapeutic implications.

Q5: How does the combination of Xylazole and Ketamine compare to their individual effects?

A5: Combining Xylazole with Ketamine has been explored as an anesthetic technique in dogs [, ]. Studies indicate that the combination might offer advantages over using either drug alone. For instance, the combination resulted in reduced physiological and neurohumoral responses compared to Xylazole alone in healthy dogs []. Similarly, in surgical settings, the combination anesthesia showed less immune suppression and stress response compared to either drug alone [].

Q6: What analytical techniques have been employed to study Xylazole's pharmacokinetics?

A6: Researchers have used gas chromatography (GC) and high-performance liquid chromatography (HPLC) to analyze Xylazole concentrations in biological samples [, ]. These methods allow for the quantification of Xylazole levels over time, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Q7: What is the duration of action of Xylazole's effects?

A7: The duration of Xylazole's effects can vary depending on the dose, route of administration, and the specific effect being measured. For example, the heart rate-lowering effects of Xylazole were observed to last for a few hours in sheep []. Similarly, the muscle relaxant effect, assessed through EMG, persisted for about an hour in rabbits []. Further studies are required to determine the precise duration of action for its various effects in different species.

Q8: Are there any known structure-activity relationship (SAR) studies for Xylazole?

A8: While the provided abstracts don't delve into specific SAR studies for Xylazole, they highlight that it is a structural analog of Xylazine [, ]. This structural similarity suggests that modifications to the Xylazole molecule could potentially alter its pharmacological properties, including potency, selectivity, and duration of action. Conducting systematic SAR studies would be valuable for optimizing Xylazole's therapeutic profile.

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